ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family. This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a carboxylate group and a phenyl group. It has garnered interest in various fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a compound that has been found to have various pharmacological activities Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to target katp channels and ampa receptors .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds are responsible for their activity . For instance, the halo group at the 7 and 8 positions of the ring structure has been found to give active compounds .
Biochemical Pathways
Similar compounds have been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities , suggesting that they may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been reported to show activity with ic 50 values ranging from 011 to 1042 μM , suggesting that they may have potent effects at the molecular and cellular levels.
Action Environment
It is known that the activity of similar compounds can be influenced by the presence of various functional groups attached to the ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate with an oxidizing agent to introduce the 1,1-dioxide functionality. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) to facilitate the cyclization and oxidation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiadiazine ring, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar thiadiazine ring structure but differs in the position of substituents.
1,2,3-Thiadiazine: Another thiadiazine derivative with different tautomeric forms and biological activities.
1,2,6-Thiadiazine: A closely related compound with variations in the ring structure and substituents.
Uniqueness
Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-methyl-1,1-dioxo-5-phenyl-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-3-19-13(16)11-9-15(2)20(17,18)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFAUNILEFDARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.